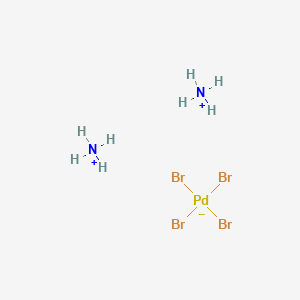
Diazanium;tetrabromopalladium(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium tetrabromopalladate(2-) is an inorganic compound with the chemical formula (NH4)2PdBr4. It is a palladium-based complex that features prominently in various chemical and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium tetrabromopalladate(2-) can be synthesized through the reaction of palladium(II) bromide with ammonium bromide in an aqueous solution. The reaction typically involves dissolving palladium(II) bromide in water, followed by the addition of ammonium bromide. The mixture is then stirred and heated to facilitate the formation of the desired compound. The reaction can be represented as follows: [ \text{PdBr}_2 + 2 \text{NH}_4\text{Br} \rightarrow (\text{NH}_4)_2\text{PdBr}_4 ]
Industrial Production Methods: In an industrial setting, the production of diammonium tetrabromopalladate(2-) follows a similar approach but on a larger scale. The process involves precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity. The compound is then isolated through filtration and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium tetrabromopalladate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium metal or lower oxidation state palladium complexes.
Substitution: The bromide ligands in the compound can be substituted with other ligands such as chloride, cyanide, or phosphine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and appropriate solvents like water or organic solvents.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or palladium(I) complexes.
Substitution: New palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Diammonium tetrabromopalladate(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the production of palladium-based materials and as a precursor for other palladium compounds.
Wirkmechanismus
The mechanism of action of diammonium tetrabromopalladate(2-) involves its ability to coordinate with various ligands and substrates. The palladium center in the compound can undergo oxidative addition, reductive elimination, and ligand exchange reactions. These processes are facilitated by the unique electronic and steric properties of the palladium center, allowing it to interact with a wide range of molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Diammonium tetrabromopalladate(2-) can be compared with other palladium complexes such as:
Diammonium tetrachloropalladate(2-): Similar in structure but with chloride ligands instead of bromide.
Dipotassium tetrabromopalladate(2-): Contains potassium ions instead of ammonium ions.
Dipotassium tetrachloropalladate(2-): Similar to diammonium tetrachloropalladate(2-) but with potassium ions.
Uniqueness: Diammonium tetrabromopalladate(2-) is unique due to its specific ligand environment and the presence of bromide ligands, which can influence its reactivity and stability compared to its chloride counterparts.
Eigenschaften
Molekularformel |
Br4H8N2Pd |
|---|---|
Molekulargewicht |
462.11 g/mol |
IUPAC-Name |
diazanium;tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
UQZGCQZNXUAIGZ-UHFFFAOYSA-L |
Kanonische SMILES |
[NH4+].[NH4+].Br[Pd-2](Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


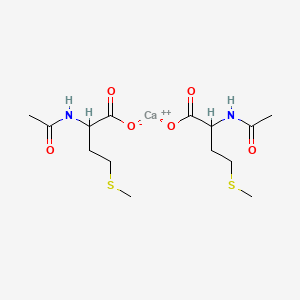

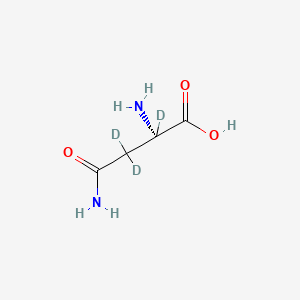

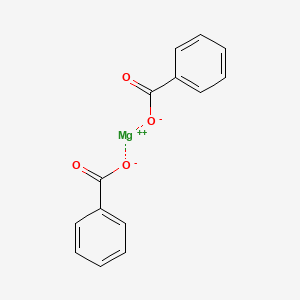
![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
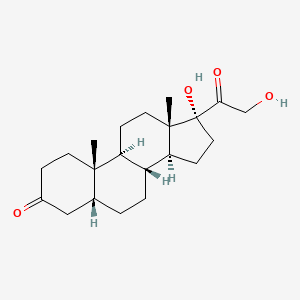
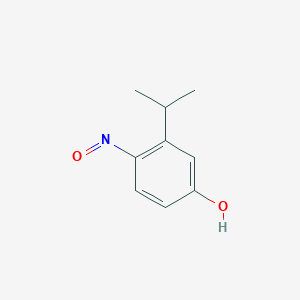
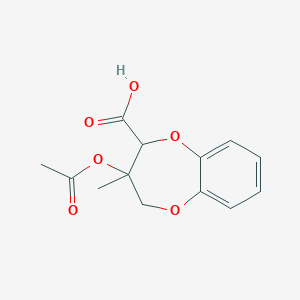
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
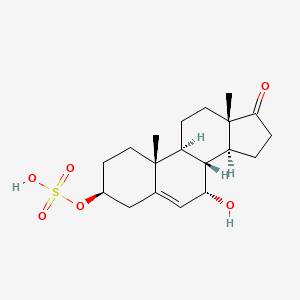

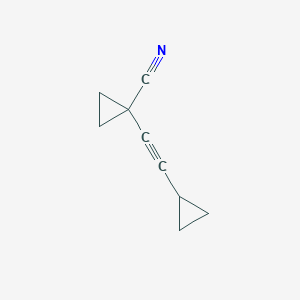
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
